molecular formula C17H20N2O B2536070 N'-tert-butyl-N'-phenylbenzohydrazide CAS No. 866153-75-5

N'-tert-butyl-N'-phenylbenzohydrazide

Cat. No. B2536070
CAS RN: 866153-75-5
M. Wt: 268.36
InChI Key: GKWLYXPWEJIVLO-UHFFFAOYSA-N
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Description

“N’-tert-butyl-N’-phenylbenzohydrazide” is a chemical compound . It is used for research purposes . The molecular formula of this compound is C17H20N2O .


Synthesis Analysis

The synthesis of “N’-tert-butyl-N’-phenylbenzohydrazide” and its analogues has been reported in various studies . For instance, a study reported the synthesis of nine homo-bis-nitrones as alpha-phenyl-N-tert-butylnitrone (PBN) analogues for stroke therapy . Another study reported the synthesis of the title compound from the reaction of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with N’-tert-Butyl-3-methoxylbenzohydrazine .


Molecular Structure Analysis

The molecular structure of “N’-tert-butyl-N’-phenylbenzohydrazide” includes a total of 41 bonds. There are 21 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, and 12 aromatic bonds .

Scientific Research Applications

Synthesis and Characterization N'-tert-butyl-N'-phenylbenzohydrazide and its analogues are synthesized for various applications, including the study of their crystal structures, spectroscopic properties, and reactivity. For instance, the synthesis and characterization of carbacylamidophosphate compounds, which share structural similarities with this compound, have been explored to understand their structural and conformational properties using techniques like X-ray diffraction and spectroscopy (Gholivand et al., 2009).

Biological Activities Compounds related to this compound exhibit a range of biological activities. Schiff base compounds derived from N'-substituted benzohydrazide have shown remarkable biological activities, including antibacterial, antifungal, and antioxidant activities, as well as interaction with DNA, which suggests potential applications in medical research and drug development (Sirajuddin et al., 2013).

Insecticidal Activity Several studies have focused on modifying the structure of this compound to enhance its insecticidal activity. For example, analogues designed by modifying the tert-butylhydrazine moieties have been evaluated for their effectiveness against certain pests, showing that structural modifications can lead to high insecticidal activity, indicating potential for agricultural applications (Sawada et al., 2003).

Chemical Properties and Applications The physicochemical properties of derivatives of this compound, such as hydrazides of 4-tert-butylbenzoic acid, have been studied for their potential applications in extraction technology. These studies involve examining solubility, acid-base properties, and hydrolytic stability, which are crucial for their application in various industrial processes (Pashkina et al., 2014).

Supramolecular Chemistry Research into the synthesis of new p-tert-butylthiacalix[4]arenes functionalized with hydrazides highlights the ability of these compounds to form supramolecular assemblies with metals and organic acids. This opens up possibilities for their use in developing new materials with specific recognition and binding capabilities, which could have applications in sensing, catalysis, and nanotechnology (Yushkova et al., 2012).

properties

IUPAC Name

N'-tert-butyl-N'-phenylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-17(2,3)19(15-12-8-5-9-13-15)18-16(20)14-10-6-4-7-11-14/h4-13H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWLYXPWEJIVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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